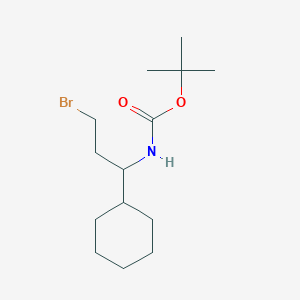
Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate: is an organic compound with the molecular formula C14H26BrNO2 and a molecular weight of 320.27 g/mol . This compound is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a bromine atom, and a cyclohexylpropyl moiety. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-cyclohexylpropylcarbamate typically involves the reaction of a suitable brominated precursor with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate and 3-bromo-1-cyclohexylpropan-1-amine as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carbamate group can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic applications. Its carbamate group can be modified to enhance biological activity and selectivity .
Industry: In the materials science industry, this compound can be used to synthesize polymers and other materials with specific properties. It can also be used as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-1-cyclohexylpropylcarbamate depends on its specific application. In general, carbamates can inhibit enzymes by forming covalent bonds with the active site. For example, in medicinal chemistry, carbamates can inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The bromine atom and cyclohexylpropyl moiety can also interact with molecular targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-bromo-4-oxocyclohexylcarbamate
- Tert-butyl (1-carbamoylcyclopropyl)carbamate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the cyclohexylpropyl moiety can influence the compound’s lipophilicity and membrane permeability, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C14H26BrNO2 |
|---|---|
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-1-cyclohexylpropyl)carbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,17) |
Clé InChI |
SJYBJDIOAVOWPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCBr)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
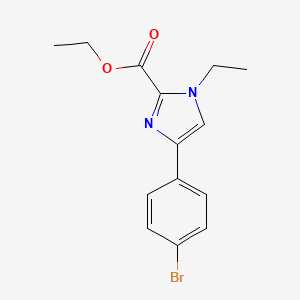
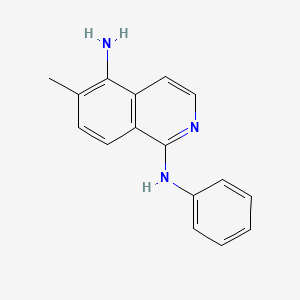
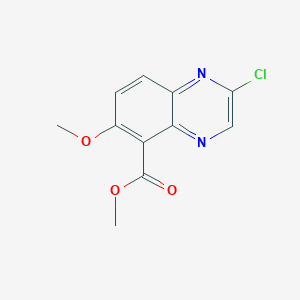
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)

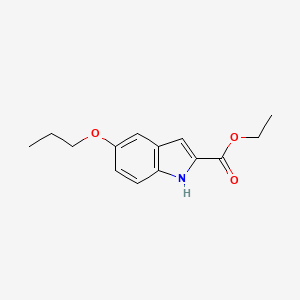
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
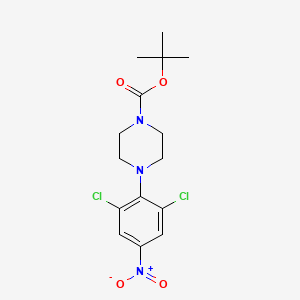
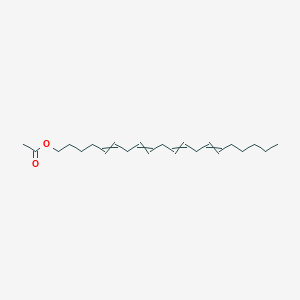

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
